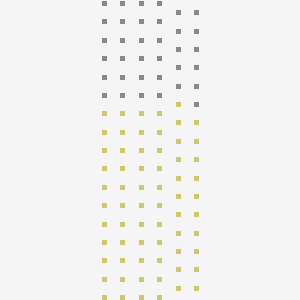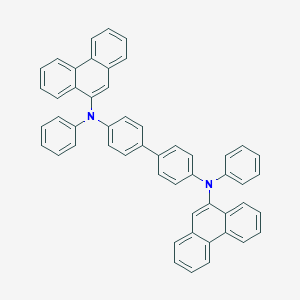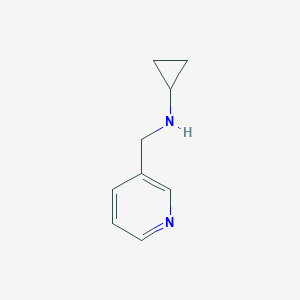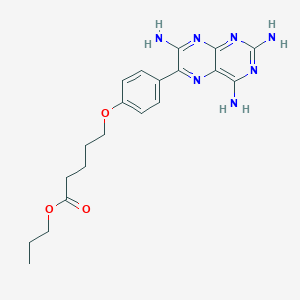
Pentanoic acid, 5-(4-(2,4,7-triaminopteridin-6-yl)phenoxy)-, propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 5-(4-(2,4,7-triaminopteridin-6-yl)phenoxy)-, propyl ester, commonly known as PTX-2, is a synthetic compound that has been extensively studied due to its potential applications in scientific research. PTX-2 is structurally similar to the natural compound pterostilbene, which is found in blueberries and grapes and has been shown to have anti-inflammatory and anti-cancer properties. PTX-2 has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated.
Mécanisme D'action
The exact mechanism of action of PTX-2 is not fully understood, but it is believed to act on certain signaling pathways in the body, including the PI3K/Akt/mTOR pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival, and is often dysregulated in cancer cells. PTX-2 has been shown to inhibit this pathway, leading to decreased cell growth and proliferation.
Biochemical and physiological effects:
PTX-2 has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels). PTX-2 has also been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PTX-2 in lab experiments is its high purity and stability, which allows for reproducible results. PTX-2 is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that PTX-2 is a synthetic compound, and its effects may not fully mimic those of natural compounds found in the body. Additionally, the exact mechanism of action of PTX-2 is not fully understood, which may make it difficult to interpret certain results.
Orientations Futures
There are several potential future directions for research involving PTX-2. One area of interest is the development of PTX-2 as a potential anti-cancer drug, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of PTX-2 and its effects on various signaling pathways in the body. Finally, PTX-2 may have potential applications in the treatment of other diseases, such as inflammatory disorders and cardiovascular disease, which warrant further investigation.
Méthodes De Synthèse
PTX-2 can be synthesized using a variety of methods, including the reaction of 2,4,7-triaminopteridine with 4-bromophenol, followed by the reaction of the resulting intermediate with pentanoic acid and propyl alcohol. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to create the final compound in high yield and purity.
Applications De Recherche Scientifique
PTX-2 has been used extensively in scientific research due to its potential applications in various fields. For example, PTX-2 has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. PTX-2 has also been used as a research tool to investigate the role of certain signaling pathways in the body, as well as to study the effects of certain compounds on cellular processes.
Propriétés
Numéro CAS |
167224-20-6 |
|---|---|
Formule moléculaire |
C20H25N7O3 |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
propyl 5-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]pentanoate |
InChI |
InChI=1S/C20H25N7O3/c1-2-10-30-14(28)5-3-4-11-29-13-8-6-12(7-9-13)15-17(21)25-19-16(24-15)18(22)26-20(23)27-19/h6-9H,2-5,10-11H2,1H3,(H6,21,22,23,25,26,27) |
Clé InChI |
ZHFNFZCSEJGXHR-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CCCCOC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
SMILES canonique |
CCCOC(=O)CCCCOC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
Autres numéros CAS |
167224-20-6 |
Synonymes |
propyl 5-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]pentanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




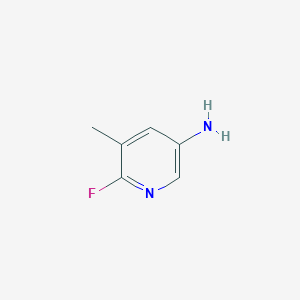
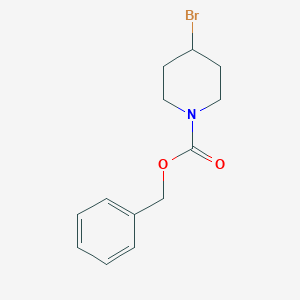

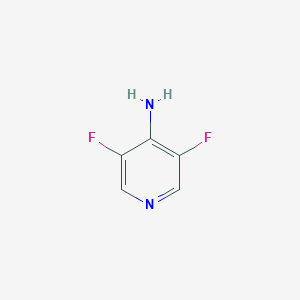
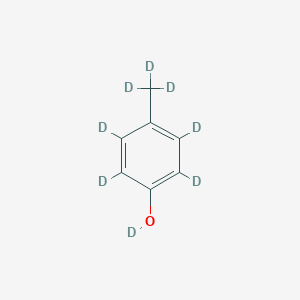
![(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile](/img/structure/B69254.png)
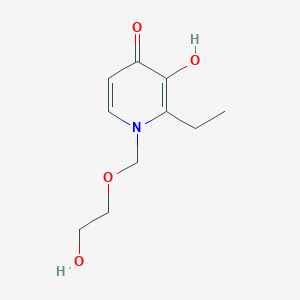


![5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one](/img/structure/B69259.png)
